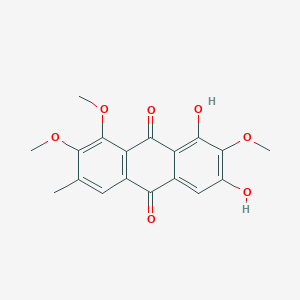
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone is an anthraquinone derivative known for its biological activity as an α-glucosidase inhibitor. This compound can be isolated from the seeds of Cassia obtusifolia, a plant commonly used in traditional medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthraquinone derivatives.
Methoxylation: Introduction of methoxy groups at positions 1, 2, and 7 using methanol and a suitable catalyst.
Hydroxylation: Hydroxyl groups are introduced at positions 6 and 8 through a hydroxylation reaction using hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group is introduced at position 3 using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Cassia obtusifolia seeds, followed by purification using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthraquinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Formation of anthraquinone-2-carboxylic acid.
Reduction: Formation of 6,8-dihydroxy-1,2,7-trimethoxy-3-methylhydroquinone.
Substitution: Formation of halogenated or nitrated anthraquinone derivatives.
Aplicaciones Científicas De Investigación
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of α-glucosidase. By binding to the active site of the enzyme, it prevents the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels . This mechanism is particularly beneficial in the management of diabetes.
Comparación Con Compuestos Similares
Similar Compounds
Emodin: Another anthraquinone derivative with similar α-glucosidase inhibitory activity.
Chrysophanol: Known for its anti-inflammatory and antioxidant properties.
Aloe-emodin: Exhibits laxative effects and is used in traditional medicine.
Uniqueness
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone is unique due to its specific substitution pattern, which enhances its α-glucosidase inhibitory activity compared to other anthraquinones .
Propiedades
IUPAC Name |
1,3-dihydroxy-2,7,8-trimethoxy-6-methylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-7-5-8-12(18(25-4)16(7)23-2)14(21)11-9(13(8)20)6-10(19)17(24-3)15(11)22/h5-6,19,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKCOBIESULRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
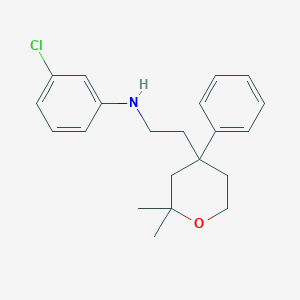
![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
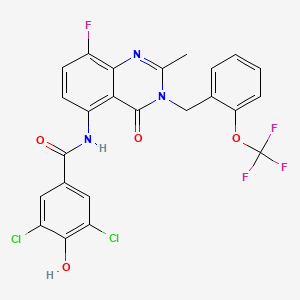
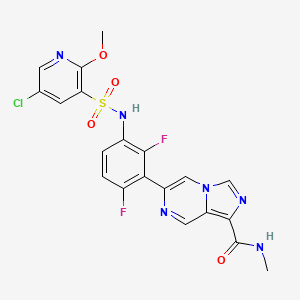

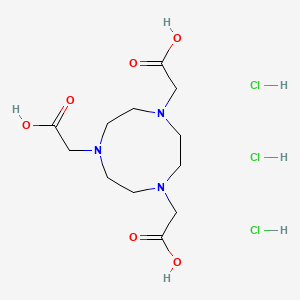


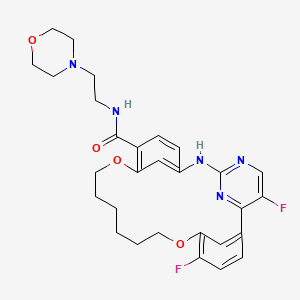
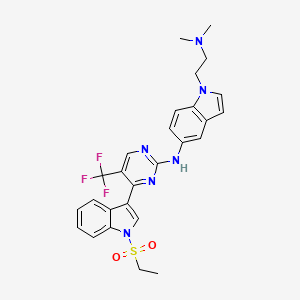
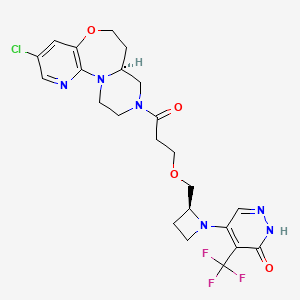
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)


